molecular formula C16H32O2 B1433456 Palmitic acid-d17 CAS No. 81462-28-4

Palmitic acid-d17

Cat. No.: B1433456
CAS No.: 81462-28-4
M. Wt: 273.53 g/mol
InChI Key: IPCSVZSSVZVIGE-OISRNESJSA-N
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Description

Palmitic acid-d17 is a deuterated fatty acid derivative. This compound is a modified version of hexadecanoic acid, commonly known as palmitic acid, where several hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palmitic acid-d17 typically involves the deuteration of hexadecanoic acid. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.

Industrial Production Methods: Industrial production of deuterated compounds, including this compound, involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the deuterated fatty acid is converted to its corresponding deuterated alcohols, aldehydes, or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to a deuterated alcohol.

    Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Nucleophiles like sodium deuteride (NaD) can be employed.

Major Products Formed:

    Oxidation: Deuterated alcohols, aldehydes, and ketones.

    Reduction: Deuterated alcohols.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Palmitic acid-d17 has several applications in scientific research:

    Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Employed in studies of lipid metabolism and membrane dynamics due to its deuterium labeling.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Palmitic acid-d17 involves its incorporation into biological systems where it can replace non-deuterated fatty acids. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and metabolic pathways. This compound can target various enzymes and receptors involved in lipid metabolism, influencing cellular processes and functions.

Comparison with Similar Compounds

    Hexadecanoic Acid (Palmitic Acid): The non-deuterated version of the compound.

    Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as deuterated stearic acid and deuterated oleic acid.

Comparison:

    Uniqueness: Palmitic acid-d17 is unique due to its specific pattern of deuterium substitution, which can provide distinct kinetic isotope effects and stability.

    Applications: While similar deuterated fatty acids are used in research, the specific deuteration pattern of this compound makes it particularly useful for detailed mechanistic studies and applications requiring precise isotopic labeling.

Properties

IUPAC Name

9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecadeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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